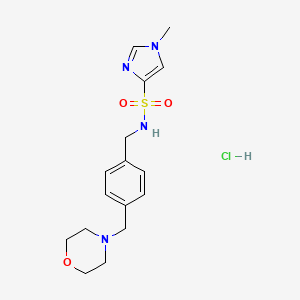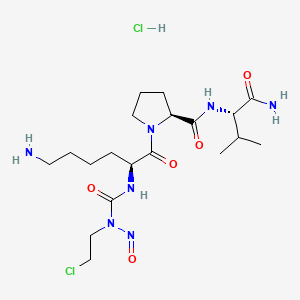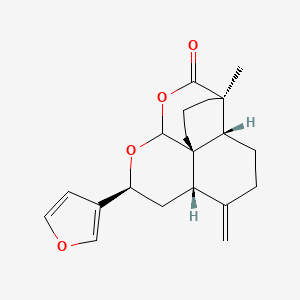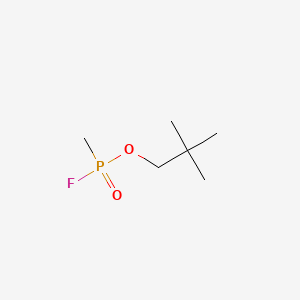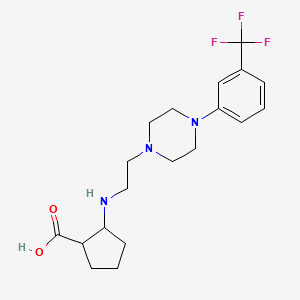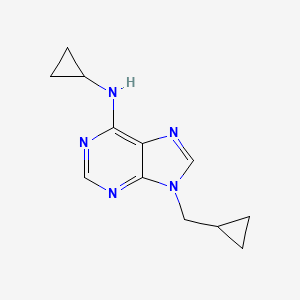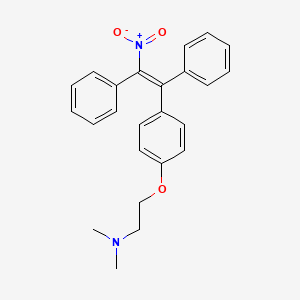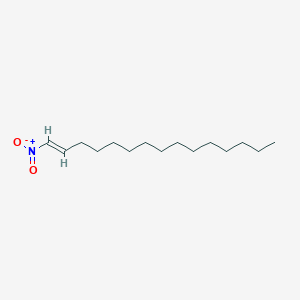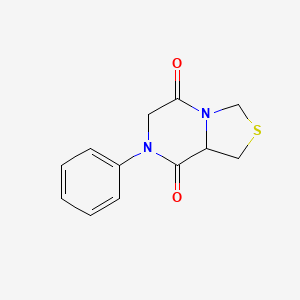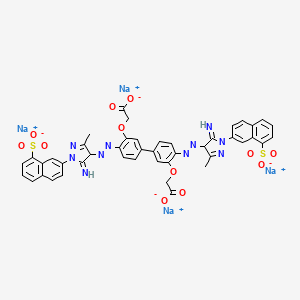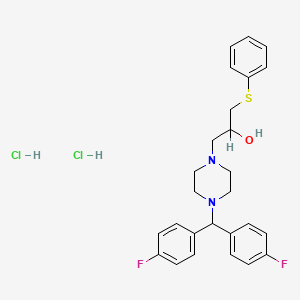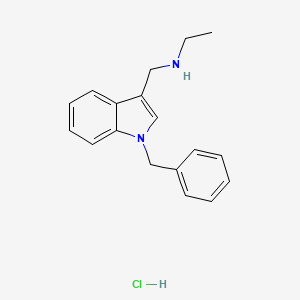
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C18H20N2·HCl. This compound is known for its unique structure, which includes an indole ring, an ethyl group, and a phenylmethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with indole-3-carboxaldehyde, which undergoes a reductive amination reaction with N-ethylbenzylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-methanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1H-Indole-5-methanamine, N-ethyl-1-methyl-: This compound has a different substitution pattern on the indole ring, resulting in distinct reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
118959-39-0 |
|---|---|
Molekularformel |
C18H21ClN2 |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
N-[(1-benzylindol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-19-12-16-14-20(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18;/h3-11,14,19H,2,12-13H2,1H3;1H |
InChI-Schlüssel |
FCFUVSJOYKGSNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


